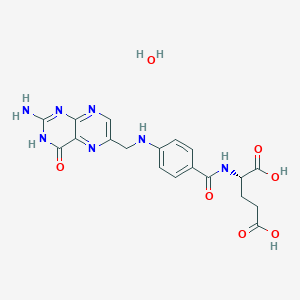

Folic acid hydrate; 96%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Folic acid hydrate, also known as pteroylmonoglutamic acid, is an essential B-vitamin that plays a key role in DNA synthesis and repair. Folic acid is a water-soluble vitamin found in many plant-based foods and is also available as a dietary supplement in the form of folic acid hydrate. Folic acid hydrate is a stable form of folic acid and is typically used in laboratory experiments and scientific research.

Mecanismo De Acción

Folic acid hydrate is involved in a number of biochemical and physiological processes. It is essential for DNA synthesis and repair, and is also involved in the production of folate-dependent enzymes, proteins, and cofactors. Folic acid hydrate is also involved in the metabolism of amino acids, fatty acids, and nucleic acids. In addition, folic acid hydrate is involved in the synthesis of the neurotransmitter serotonin and the production of red blood cells.

Biochemical and Physiological Effects

Folic acid hydrate has a number of biochemical and physiological effects. It is essential for the synthesis of DNA and the repair of damaged DNA. It is also involved in the production of folate-dependent enzymes, proteins, and cofactors, which are important for many metabolic processes. Folic acid hydrate is also involved in the metabolism of amino acids, fatty acids, and nucleic acids, and is involved in the synthesis of the neurotransmitter serotonin and the production of red blood cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Folic acid hydrate has several advantages and limitations for lab experiments. The advantages include its stability, its availability in a variety of forms, and its relatively low cost. Its limitations include its potential to cause toxicity in high concentrations, its instability in the presence of light and heat, and its potential to interfere with other laboratory experiments.

Direcciones Futuras

The future directions of folic acid hydrate research include the development of new methods of synthesis, the exploration of new applications, and the development of new methods of delivery. Additionally, research into the biochemical and physiological effects of folic acid hydrate could lead to new therapeutic treatments for various diseases and conditions. Furthermore, research into the mechanism of action of folic acid hydrate could lead to the development of new drugs and therapies. Finally, research into the advantages and limitations of using folic acid hydrate in laboratory experiments could lead to the development of new techniques and protocols.

Métodos De Síntesis

Folic acid hydrate can be synthesized from a variety of sources. The most common method is to synthesize it from pteroic acid, which is a derivative of para-aminobenzoic acid (PABA). This method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form a Folic acid hydrate; 96%lutamic acid intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form the final product. Other methods of synthesis involve the use of p-aminobenzoic acid (PABA) or para-aminobenzoic acid (PBA).

Aplicaciones Científicas De Investigación

Folic acid hydrate is widely used in scientific research applications. It is used as a reagent in the synthesis of various compounds, including vitamins, amino acids, and nucleic acids. It is also used in the production of folate-dependent enzymes, which are important for DNA synthesis and repair. In addition, folic acid hydrate is used in the production of folate-dependent proteins, which are important for cell growth and development. Furthermore, folic acid hydrate is used in the production of folate-dependent cofactors, which are important for many metabolic processes.

Propiedades

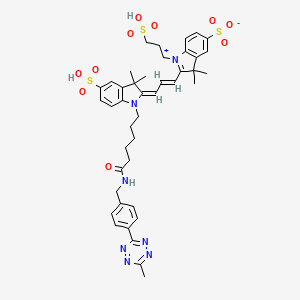

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUVNZVKCVQPNX-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Folic acid hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)